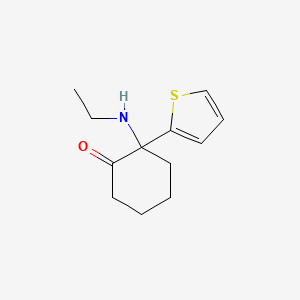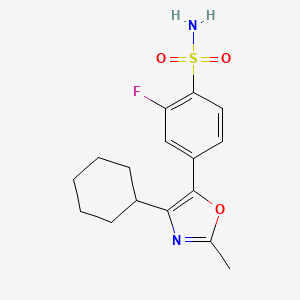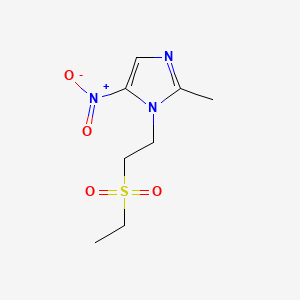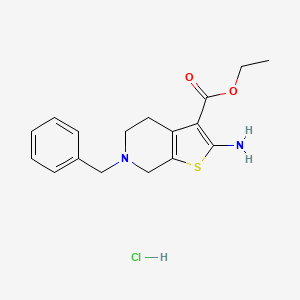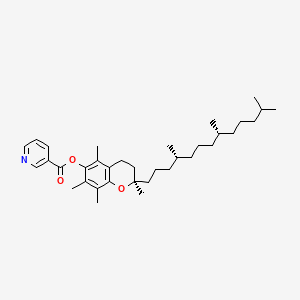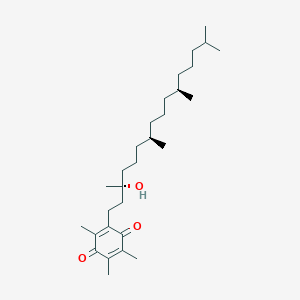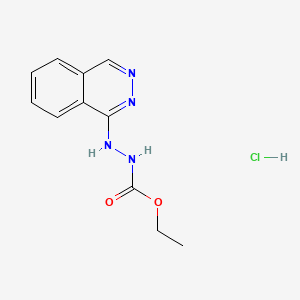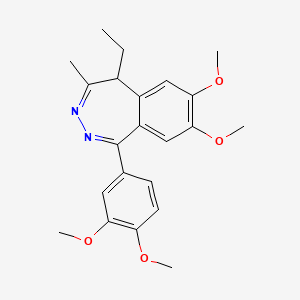
TRC051384
Vue d'ensemble
Description
“N-[2-(4-Morpholinyl)ethyl]-N’-[4-[3-[6-(4-morpholinyl)-2-pyridinyl]-1-oxo-2-propen-1-yl]phenyl]urea” is a compound with the molecular formula C25H31N5O4 . It has a molecular weight of 465.5 g/mol . The compound is also known by other names such as TRC051384 and 867164-40-7 .
Molecular Structure Analysis
The compound’s structure includes two morpholine rings, a pyridine ring, and a phenyl ring . The InChI string representation of the molecule isInChI=1S/C25H31N5O4/c31-23(9-8-21-2-1-3-24(27-21)30-14-18-34-19-15-30)20-4-6-22(7-5-20)28-25(32)26-10-11-29-12-16-33-17-13-29/h1-9H,10-19H2,(H2,26,28,32)/b9-8+ . Physical And Chemical Properties Analysis
The compound has a molecular weight of 465.5 g/mol . It has 2 hydrogen bond donors and 7 hydrogen bond acceptors . The XLogP3-AA value, which is a measure of the compound’s lipophilicity, is 1.4 .Applications De Recherche Scientifique
Induction de la protéine de choc thermique 70 (HSP70)
TRC051384 est un puissant inducteur de l'expression de la HSP70. Il a été démontré qu'il augmentait l'ARNm de la HSP70 dans les cellules HeLa et les neurones primaires de rat à des concentrations de 6,3 et 12,5 µM . Cette induction est significative car la HSP70 joue un rôle crucial dans le repliement des protéines et la protection contre le stress cellulaire, ce qui rend this compound précieux dans les études relatives à la biologie cellulaire et aux réponses au stress .
Neuroprotection dans l'accident vasculaire cérébral ischémique
Le composé a démontré des effets protecteurs contre les lésions neuronales en réduisant l'apoptose et en empêchant la diminution du potentiel de la membrane mitochondriale induite par le tert-butylhydroperoxyde dans les cellules souches du noyau pulpeux humain (NPSC) . De plus, l'administration intrapéritonéale de this compound s'est avérée réduire l'incorporation de la pénombre dans les lésions initiales et réduire les scores de déficit neurologique dans un modèle de souris d'ischémie cérébrale .
Activation du facteur de transcription facteur de choc thermique 1 (Hsf1)
This compound active Hsf1, un facteur de transcription, dans un essai de rapporteur utilisant des cellules HeLa à 25 µM . L'activation de Hsf1 conduit à la transcription des protéines de choc thermique et d'autres protéines cytoprotectrices, ce qui est essentiel pour les mécanismes de défense cellulaires et l'étude des maladies liées au mauvais repliement des protéines .
Activité anti-inflammatoire
Le composé s'est avéré inhiber l'expression du TNF-α induite par le LPS dans la lignée cellulaire THP-1 différenciée, ce qui indique ses propriétés anti-inflammatoires potentielles . Cette application est particulièrement pertinente dans le contexte des maladies inflammatoires et pourrait constituer un point focal pour la recherche pharmacologique.
Amélioration de l'activité chaperonne
En induisant la HSP70, this compound améliore l'activité chaperonne au sein des cellules. Les chaperonnes sont des protéines qui aident au repliement correct d'autres protéines, empêchant l'agrégation et le mauvais repliement. Cette amélioration est bénéfique pour l'étude de diverses maladies, y compris les troubles neurodégénératifs où l'agrégation de protéines est une caractéristique .
Recherche sur le stress oxydatif
This compound a montré qu'il réduisait les niveaux de malondialdéhyde (MDA), un marqueur de la peroxydation lipidique, ce qui suggère son rôle dans la lutte contre le stress oxydatif . Cette propriété peut être exploitée dans la recherche axée sur le vieillissement, le cancer et d'autres conditions liées au stress oxydatif.
Mécanisme D'action
TRC051384, also known as N-[2-(4-Morpholinyl)ethyl]-N’-[4-[3-[6-(4-morpholinyl)-2-pyridinyl]-1-oxo-2-propen-1-yl]phenyl]urea, is a potent inducer of heat shock protein 70 (HSP70) and has been studied for its potential therapeutic applications .
Target of Action
The primary target of this compound is the heat shock protein 70 (HSP70) . HSP70 is a molecular chaperone involved in protein folding and protection against cellular stress .
Mode of Action
this compound induces the expression of HSP70 in a dose-dependent manner . It increases HSP70 mRNA in HeLa cells and primary rat mixed neurons when used at concentrations of 6.3 and 12.5 µM . It also activates the transcription factor heat shock factor 1 (HSF1), which is responsible for the upregulation of HSP70 .
Biochemical Pathways
The induction of HSP70 by this compound involves the activation of HSF1 . This results in elevated chaperone and anti-inflammatory activity, which can protect cells from various forms of stress .
Result of Action
this compound exhibits protective effects against neuronal trauma via inhibition of necroptosis . Necroptosis is a form of programmed cell death that occurs under conditions of extreme stress . By inducing HSP70, this compound can inhibit this process and protect neurons from damage .
Action Environment
The efficacy of this compound can be influenced by various environmental factors. For instance, in a rat model of transient ischemic stroke, this compound was shown to significantly reduce stroke-associated neuronal injury and disability even when administered 8 hours post onset of ischemia . This suggests that the timing of administration in relation to the onset of stress or injury can impact the compound’s effectiveness .
Analyse Biochimique
Biochemical Properties
TRC051384 plays a significant role in biochemical reactions. It dose-dependently induces HSP70B mRNA by several hundred folds in both HeLa and rat primary mixed neurons . The compound interacts with the transcription factor heat shock factor 1 (HSF1), resulting in a significant dose-dependent increase in HSF1 transcriptional activity .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting necroptosis, a form of programmed cell death . This inhibition results in protective effects against neuronal trauma . Furthermore, this compound can reduce apoptosis and prevent a decrease in the mitochondrial membrane potential .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with HSP70 and HSF1 . This compound activates HSF1, which in turn induces the production of HSP70 . This induction of HSP70 results in elevated chaperone and anti-inflammatory activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. For instance, treatment with this compound significantly reduces stroke-associated neuronal injury and disability in a rat model of transient ischemic stroke even when administered 8 hours post onset of ischemia . Significant improvement in survival is observed with this compound treatment initiated at 4 hours after ischemia onset .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For example, all vehicle and compound treated animals were studied for 7 days post reperfusion
Metabolic Pathways
It is known that the induction of HSP70 by this compound involves HSF1 activation .
Propriétés
IUPAC Name |
1-(2-morpholin-4-ylethyl)-3-[4-[(E)-3-(6-morpholin-4-ylpyridin-2-yl)prop-2-enoyl]phenyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N5O4/c31-23(9-8-21-2-1-3-24(27-21)30-14-18-34-19-15-30)20-4-6-22(7-5-20)28-25(32)26-10-11-29-12-16-33-17-13-29/h1-9H,10-19H2,(H2,26,28,32)/b9-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQTSPANZQDCPLB-CMDGGOBGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)NC2=CC=C(C=C2)C(=O)C=CC3=NC(=CC=C3)N4CCOCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1CCNC(=O)NC2=CC=C(C=C2)C(=O)/C=C/C3=NC(=CC=C3)N4CCOCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





